molecular formula C19H19NO4 B3039846 Fmoc-N-Me-DL-Ala-OH CAS No. 1362858-88-5

Fmoc-N-Me-DL-Ala-OH

Cat. No.: B3039846
CAS No.: 1362858-88-5
M. Wt: 325.4 g/mol
InChI Key: JOFHWKQIQLPZTC-UHFFFAOYSA-N
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Description

Fmoc-N-Me-DL-Ala-OH: is a derivative of alanine, an amino acid, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the alpha carbon is methylated. This compound is widely used in peptide synthesis due to its stability and ease of removal under basic conditions .

Mechanism of Action

Target of Action

Fmoc-N-Me-DL-Ala-OH, also known as Fmoc-N-methyl-L-alanine , is primarily used in peptide synthesis . Its primary targets are the amino groups of peptides, which it protects during the synthesis process .

Mode of Action

This compound acts as a protecting group for amines during peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . This interaction results in the protection of the amine group, preventing it from reacting with other compounds during the synthesis process .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the solid-phase peptide synthesis (SPPS) pathway . In this pathway, this compound is used as a building block in the preparation of various peptides . The use of this compound in this pathway allows for the controlled synthesis of peptides with specific sequences .

Pharmacokinetics

Instead, its utility lies in its stability and reactivity in the context of peptide synthesis .

Result of Action

The use of this compound in peptide synthesis results in the formation of peptides with specific sequences . These peptides can then be used in various biological and medical applications, including drug development and the study of protein function .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the Fmoc group is base-labile, meaning it can be removed by base . Therefore, the pH of the environment can influence the stability and efficacy of this compound. Additionally, the temperature and solvent used can also impact the reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Me-DL-Ala-OH typically involves the protection of the amino group with the Fmoc group. This can be achieved by reacting the amino acid with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as diisopropylethylamine (DIEA) in a solvent like dichloromethane (DCM) . The methylation of the alpha carbon can be done using methyl iodide or dimethyl sulfate in the presence of a base .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of solid-phase synthesis with 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group is common. This method allows for high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Fmoc-N-Me-DL-Ala-OH primarily undergoes reactions typical of amino acids and Fmoc-protected compounds. These include:

Common Reagents and Conditions:

Major Products:

Properties

IUPAC Name

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-12(18(21)22)20(2)19(23)24-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17H,11H2,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOFHWKQIQLPZTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1362858-88-5
Record name 2-{[(9H-fluoren-9-ylmethoxy)carbonyl](methyl)amino}propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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